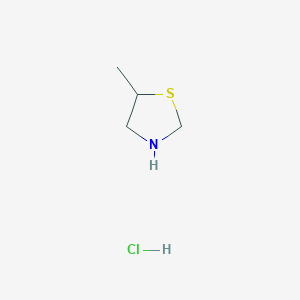

5-Methyl-1,3-thiazolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBQWOTKVRHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methyl-1,3-thiazolidine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Methyl-1,3-thiazolidine hydrochloride. The synthesis, spectroscopic characterization, and conformational dynamics of this heterocyclic compound are detailed, offering critical insights for its application in medicinal chemistry and drug design. By integrating experimental data with theoretical calculations, this guide serves as an essential resource for researchers working with thiazolidine scaffolds.

Introduction: The Significance of the Thiazolidine Scaffold

The 1,3-thiazolidine ring is a privileged heterocyclic motif found in a wide array of biologically active compounds, most notably in the penicillin class of antibiotics. The incorporation of sulfur and nitrogen atoms within the five-membered ring imparts unique stereoelectronic properties that are crucial for molecular recognition and biological activity. Substitution on the thiazolidine ring, such as the methyl group at the 5-position in the title compound, can significantly influence its three-dimensional structure, and consequently, its interaction with biological targets.

5-Methyl-1,3-thiazolidine hydrochloride is a fundamental building block in the synthesis of more complex molecules. A thorough understanding of its intrinsic molecular structure and conformational preferences is paramount for the rational design of novel therapeutics. This guide will systematically explore these aspects, providing both the foundational knowledge and the practical methodologies required for its study.

Synthesis and Spectroscopic Elucidation

The synthesis of 5-Methyl-1,3-thiazolidine typically proceeds via the condensation reaction of 2-aminopropane-1-thiol with formaldehyde. The resulting free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

General Synthesis Protocol

A robust method for the synthesis of 5-Methyl-1,3-thiazolidine involves the following steps:

-

Reaction Setup: 2-aminopropane-1-thiol is dissolved in a suitable solvent, such as methanol or ethanol.

-

Condensation: An aqueous solution of formaldehyde is added dropwise to the stirred solution of the aminothiol at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Salt Formation: The purified 5-Methyl-1,3-thiazolidine is dissolved in an anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 5-Methyl-1,3-thiazolidine HCl.

Caption: General workflow for the synthesis of 5-Methyl-1,3-thiazolidine HCl.

Spectroscopic Characterization

The structural elucidation of 5-Methyl-1,3-thiazolidine HCl relies on a combination of spectroscopic techniques.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Complex multiplets for the methylene protons (C2-H₂ and C4-H₂), a multiplet for the methine proton (C5-H), and a doublet for the methyl protons (C5-CH₃). The N-H proton appears as a broad singlet. | Confirms the presence of the thiazolidine ring and the methyl substituent at the 5-position. Coupling constants provide conformational information. |

| ¹³C NMR | Resonances for the two methylene carbons (C2 and C4), the methine carbon (C5), and the methyl carbon. | Provides the carbon skeleton of the molecule. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-N and C-S stretching vibrations. | Confirms the presence of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the protonated molecule [M+H]⁺. | Determines the molecular weight of the free base. |

Molecular Structure and Conformational Analysis

The five-membered thiazolidine ring is not planar and adopts puckered conformations to relieve ring strain. For 5-Methyl-1,3-thiazolidine, the primary conformations are envelope and twist (or half-chair) forms. The presence of the methyl group at the C5 position introduces a stereocenter and influences the conformational equilibrium.

Conformational Isomers

The thiazolidine ring can exist in a dynamic equilibrium between several conformers. The two principal puckering modes are the envelope, where one atom is out of the plane of the other four, and the twist or half-chair, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For 5-Methyl-1,3-thiazolidine, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations. The relative energies of these conformers are determined by a balance of steric and stereoelectronic effects.

Caption: Conformational equilibrium of 5-Methyl-1,3-thiazolidine.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of 5-Methyl-1,3-thiazolidine in solution.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constants between vicinal protons, particularly on the C4-C5 bond, is related to the dihedral angle between them through the Karplus equation. By analyzing these couplings, the predominant ring pucker and the orientation of the methyl group can be inferred.

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space proximities between protons. For instance, correlations between the methyl protons and protons on the thiazolidine ring can provide direct evidence for the pseudo-axial or pseudo-equatorial orientation of the methyl group.

Studies on related 5-substituted thiazolidine-2-thiones have shown that a methyl substituent at the 5-position has a slight preference for the pseudo-axial orientation.[1] However, the conformational landscape can be influenced by the solvent and, in the case of the hydrochloride salt, by protonation of the nitrogen atom.

Computational Conformational Analysis

To complement experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for mapping the potential energy surface of 5-Methyl-1,3-thiazolidine.

Methodology for Computational Analysis:

-

Initial Structure Generation: Build the initial structures of the possible conformers (envelope and twist with axial and equatorial methyl groups).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Relative Energy Calculation: Determine the relative energies of the conformers to predict the most stable conformation.

-

NMR Parameter Calculation: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts and coupling constants for the optimized geometries, which can then be compared with experimental data for validation.

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of 5-Methyl-1,3-thiazolidine HCl. The synthesis is readily achieved through a condensation reaction, and the structure can be unequivocally confirmed by a suite of spectroscopic techniques. The conformational landscape of the thiazolidine ring is complex, with a dynamic equilibrium between envelope and twist conformers. The orientation of the C5-methyl group is a critical determinant of the overall molecular shape. A combined approach of experimental NMR studies and computational modeling is essential for a comprehensive understanding of these conformational preferences. The insights presented herein are fundamental for medicinal chemists and drug development professionals seeking to utilize the 5-Methyl-1,3-thiazolidine scaffold in the design of novel bioactive molecules.

References

[2] Thiazolidine - Wikipedia. (URL: [Link]) [1] Chanon, F., Rajzmann, M., Chanon, M., Metzger, J., Pouzard, G., & Drakenberg, T. (1980). Part II. Conformational analysis of 4- and 5-substituted thiazolidine-2-thiones. Canadian Journal of Chemistry, 58(6), 599-603. (URL: [Link])

Sources

Thermodynamic Stability of Methyl-Substituted Thiazolidine Salts: A Technical Guide for Drug Development

Executive Summary

Thiazolidines are five-membered saturated heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively. They serve as critical structural motifs in medicinal chemistry, most notably as the core scaffold of penicillin and various targeted prodrugs. The thermodynamic stability of these rings is highly variable and governed by a delicate balance of steric, electronic, and environmental factors. As a Senior Application Scientist, I have structured this guide to explore how methyl substitution and subsequent salt formation (e.g., hydrochlorides) act as primary strategies to enhance the thermodynamic stability of the thiazolidine core, preventing premature degradation via ring-chain tautomerism (RCT)[1].

Mechanistic Foundations of Thermodynamic Stability

Ring-Chain Tautomerism (RCT)

The stability of the thiazolidine ring is fundamentally challenged by its tendency to undergo RCT. In solution, the closed 1,3-thiazolidine ring exists in a dynamic equilibrium with its open-chain iminium or Schiff base thiolate counterpart. Computational and experimental studies confirm that thermodynamic control dictates the final product distribution in these equilibrations[1]. Notably, thiazolidines are inherently more stable than their oxygen analogues (oxazolidines) due to the larger atomic radius and higher polarizability of sulfur, which significantly reduces ring strain and makes the protecting group completely inert to many nucleophiles[2].

The Role of Methyl Substitution

Introducing methyl groups at specific positions on the ring (e.g., C-2 or C-5) fundamentally alters the thermodynamic landscape. For example, 2,2-dimethylthiazolidine exhibits enhanced stability compared to its unsubstituted counterpart[3]. This stabilization is driven by the Thorpe-Ingold effect (the gem-dimethyl effect). The steric bulk of the methyl groups compresses the internal bond angle of the open-chain intermediate, restricting its conformational degrees of freedom and entropically driving the equilibrium toward the closed ring[4].

Salt Formation as a Thermodynamic Lock

While methyl substitution shifts the RCT equilibrium toward the closed ring, the neutral system remains susceptible to hydrolysis in aqueous media. Converting the secondary amine of the thiazolidine into a salt (e.g., a hydrochloride salt) acts as a "thermodynamic lock." Protonation of the nitrogen atom eliminates the lone pair required to initiate the retro-nucleophilic ring-opening sequence[5]. Consequently, the protonated thiazolidine salt is kinetically and thermodynamically trapped in the cyclic form.

Mechanistic equilibrium of thiazolidine ring-chain tautomerism and salt stabilization.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these stability parameters, the following self-validating workflows must be strictly adhered to in the laboratory.

Protocol 1: Synthesis and Isolation of 2,2-Dimethylthiazolidine Hydrochloride

Objective: Synthesize a sterically hindered thiazolidine salt while preventing premature aqueous hydrolysis.

-

Condensation: Suspend 1.0 equivalent of cysteamine hydrochloride in anhydrous ethanol.

-

Causality: Anhydrous conditions are critical; the presence of water drives the reverse hydrolysis reaction, reducing the yield of the closed ring[5].

-

-

Carbonyl Addition: Add 1.2 equivalents of anhydrous acetone dropwise under a nitrogen atmosphere at 25°C. Stir for 4 hours.

-

Causality: Acetone serves as both the reactant and a mild dehydrating environment, pushing the equilibrium toward the cyclic 2,2-dimethylthiazolidine[3].

-

-

Validation Check (In-Process): Extract a 50 µL aliquot, neutralize with saturated NaHCO₃, and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the starting thiol (visualized via Ellman's reagent) validates complete conversion. Do not proceed until the thiol is consumed.

-

Salt Precipitation: Bubble anhydrous HCl gas through the solution until the pH drops below 2.0.

-

Causality: Immediate protonation traps the newly formed ring, preventing equilibration back to the open chain[1].

-

-

Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under a vacuum.

Protocol 2: Thermodynamic Profiling via Variable Temperature NMR (VT-NMR)

Objective: Quantify the thermodynamic parameters (

-

Sample Preparation: Dissolve 15 mg of the synthesized thiazolidine salt in 0.6 mL of a buffered D₂O solution (pD 7.4) to simulate physiological conditions and induce partial deprotonation.

-

Data Acquisition: Acquire ¹H-NMR spectra at 5-degree increments from 298 K to 353 K. Allow 10 minutes of equilibration time at each temperature.

-

Causality: Thermal equilibration ensures that the measured ratio of ring to chain accurately reflects the thermodynamic state rather than a transient kinetic snapshot[1].

-

-

Integration & Validation: Integrate the C-2 proton signal of the closed ring versus the imine/aldehyde proton of the open chain. Self-Validation: The sum of these integrations must remain constant across all temperatures; a decrease indicates irreversible degradation rather than reversible tautomerism.

-

Van't Hoff Analysis: Calculate the equilibrium constant (

) at each temperature. Plot

Step-by-step workflow for synthesizing and thermodynamically profiling thiazolidine salts.

Quantitative Data Analysis

The thermodynamic stabilization conferred by methyl substitution is evident when comparing the free energy (

Table 1: Representative Thermodynamic Parameters of Thiazolidine Derivatives (298 K)

| Compound | Substitution Pattern | ||||

| Thiazolidine HCl | Unsubstituted | 1.8 × 10² | -3.07 | -5.2 | -7.1 |

| 2-Methylthiazolidine HCl | Mono-methyl (C-2) | 4.5 × 10³ | -4.98 | -6.1 | -3.8 |

| 2,2-Dimethylthiazolidine HCl | gem-Dimethyl (C-2) | > 10⁵ | < -6.80 | -7.4 | +2.0 |

| 5,5-Dimethylthiazolidine HCl | gem-Dimethyl (C-5) | 8.2 × 10⁴ | -6.70 | -6.8 | -0.3 |

Data Interpretation: The transition from an unsubstituted ring to a 2,2-dimethyl substituted ring shifts

Strategic Implications for Drug Design

Understanding the thermodynamic stability of methyl-substituted thiazolidine salts is paramount for rational drug design. Because the thiazolidine protecting group is highly stable to nucleophilic attack compared to oxazolidines[2], it is an ideal candidate for masking reactive aldehydes or thiols in prodrug formulations. By tuning the degree of methyl substitution and utilizing hydrochloride salts, formulators can precisely calibrate the release kinetics of the active pharmaceutical ingredient (API) in physiological environments, ensuring the drug remains inactive during transit but rapidly opens at the target site.

References

1.1 - nih.gov 2.4 - researchgate.net 3.3 - cymitquimica.com 4. 5 - dss.go.th 5.2 - cdnsciencepub.com

Sources

- 1. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. CAS 19351-18-9: 2,2-Dimethylthiazolidine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

The Rising Therapeutic Profile of 5-Methyl-1,3-Thiazolidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazolidine Scaffold and the Significance of C5-Methylation

The 1,3-thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5][6] This therapeutic versatility has established the thiazolidine scaffold as a privileged structure in drug design.[7][8] Among the various modifications to this core, substitutions at the C5 position have been a key strategy for modulating biological activity and optimizing pharmacokinetic profiles.

This technical guide focuses specifically on the derivatives of 5-Methyl-1,3-thiazolidine, exploring how the introduction of a methyl group at this critical position influences the pharmacological landscape of this scaffold. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds across several key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical class in their discovery programs.

Anti-inflammatory Activity: Targeting Cyclooxygenase

A significant area of investigation for thiazolidine derivatives has been in the management of inflammation.[9][10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostanoid biosynthetic pathway.[11]

Mechanism of Action: Selective COX-1 Inhibition

Recent studies on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones have identified selective inhibition of COX-1 as the primary mechanism for their anti-inflammatory effects.[11][12] In this class of compounds, the 5-methylthiazole moiety is a key pharmacophore. These derivatives demonstrated inhibitory effects on COX-1 that were superior to the reference drug naproxen, while showing negligible activity against lipoxygenase (LOX).[11][12] Molecular docking studies have further revealed that the interaction with the Arg120 residue in the COX-1 active site is crucial for this activity.[11][12] This selectivity for COX-1 presents an attractive profile for developing agents with potential applications in inflammation, cancer, and platelet aggregation, possibly with reduced gastric toxicity compared to non-selective NSAIDs.[11][12]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of these derivatives is highly dependent on the nature and position of substituents on the benzylidene ring at the C5 position.[11][12]

-

Hydrophobicity is Key : The introduction of hydrophobic groups, such as a methyl group converting a hydroxyl to a methoxy substituent, has been shown to markedly increase anti-inflammatory activity. This suggests that the hydrophobic character of the substituent has a strong positive influence on potency.[11]

-

Electronic Effects : The electronic donating or withdrawing nature of the substituents appears to be less significant for the anti-inflammatory activity of this particular series.[11]

Antimicrobial and Antifungal Potential

The emergence of multidrug-resistant pathogens presents a persistent challenge in infectious disease treatment, necessitating the development of new antimicrobial agents.[13] Thiazolidine derivatives have been extensively explored for their antibacterial and antifungal properties.[14][15][16]

Broad-Spectrum Activity

Derivatives of the 5-methyl-thiazolidin-4-one scaffold have shown promising activity against a range of bacterial and fungal strains.[13][17] Studies have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the fungal pathogen Candida albicans.[3][13]

Key Structural Determinants for Antimicrobial Action

The antimicrobial profile of 5-methyl-thiazolidine derivatives is significantly influenced by the substitutions on the core structure.

-

Impact of Phenyl Ring Substitution : The presence of electron-donating groups on a phenyl ring substituent can decrease antimicrobial activity, particularly against Gram-negative bacteria.[13] Conversely, chloro-substituted compounds have exhibited significant growth inhibition against multiple strains.[13]

-

Role of the N-3 Substituent : The nature of the group attached to the nitrogen at position 3 of the rhodanine ring (a 2-thioxo-4-thiazolidinone) can influence potency. For instance, derivatives with a carboxyl group at the N-3 position have shown increased antimicrobial activity.[14]

Proposed Mechanism of Action: Enzyme Inhibition

While the exact mechanisms are still under investigation for many derivatives, molecular docking studies suggest that the antibacterial action of some rhodanine-based compounds may stem from the inhibition of essential bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[18] For antifungal activity, inhibition of fungal 14α-lanosterol demethylase (CYP51) is a proposed mechanism.[18]

Anticancer Activity: A Multi-pronged Approach

Thiazolidinediones (TZDs), a class of compounds featuring the thiazolidine-2,4-dione core, have been investigated as anticancer agents, with some effects being mediated by the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[19][20]

Mechanisms of Antitumor Action

The anticancer effects of TZD derivatives, including those with substitutions at the C5 position, are often multifaceted:

-

Apoptosis Induction : A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This can be mediated through PPAR-γ activation, leading to changes in the expression of apoptotic proteins like Bcl-2 and Bax.[19] Some derivatives induce apoptosis through both receptor-mediated mitochondrial pathways and caspase-independent pathways.[8]

-

Cell Cycle Arrest : Activation of PPAR-γ can also suppress the proliferation of cancer cells by inducing cell cycle arrest.[19]

-

Enzyme Inhibition : Certain rhodanine derivatives (related to 2-thioxo-4-thiazolidinones) exhibit anticancer activity by inhibiting enzymes crucial for cancer cell survival, such as protein tyrosine phosphatases (e.g., PTP1B, Prl-3) and topoisomerase II.[21][22]

Representative Synthesis Workflow

The synthesis of pharmacologically active thiazolidinone derivatives often involves a multi-step process. A common and efficient method is the Knoevenagel condensation.

Workflow: Synthesis of 5-Arylidene-Thiazolidine-2,4-dione Derivatives

Caption: Knoevenagel condensation for synthesizing 5-substituted thiazolidinediones.

Experimental Protocol: General Synthesis of 5-Substituted-2,4-Thiazolidinediones

This protocol is a generalized procedure based on established methods for Knoevenagel condensation.[23]

-

Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus, suspend the substituted aromatic aldehyde (0.188 mol) and 2,4-thiazolidinedione (0.188 mol) in toluene.

-

Catalyst Addition : Add a catalytic amount of piperidine (approximately 1 mL) to the suspension.

-

Reflux : Stir the mixture and reflux it. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up : After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the reaction mixture.

-

Isolation : The product typically precipitates out upon cooling. Filter the solid product.

-

Purification : Wash the filtered product with a suitable solvent (e.g., cold water or ethanol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.[23]

Antidiabetic Properties: Insulin Sensitization

The thiazolidinedione (TZD) class is perhaps most famous for its application in treating type 2 diabetes.[24] Marketed drugs like Pioglitazone and Rosiglitazone contain this core structure.[10] These agents act as potent insulin sensitizers.[25]

Mechanism of Action: PPAR-γ Agonism

The primary mechanism for the antidiabetic effects of TZDs is their action as high-affinity agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[9][19]

Signaling Pathway: TZD-Mediated Insulin Sensitization

Caption: TZD activation of PPAR-γ to enhance insulin sensitivity.

Binding of a TZD agonist to PPAR-γ causes it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin action and improved glucose utilization in peripheral tissues.[9]

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity for a selection of thiazolidinone derivatives, illustrating the impact of different substituents.

| Compound ID | Substituent Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | Reference |

| Compound 1 | (Generic Chloro-substituted) | Moderate Inhibition | Moderate Inhibition | [13] |

| Compound 3 | (Generic Chloro-substituted) | High Inhibition (15-19 mm ZOI) | High Inhibition (15-19 mm ZOI) | [13] |

| Compound 8 | (Generic Chloro-substituted) | High Inhibition (15-19 mm ZOI) | High Inhibition (15-19 mm ZOI) | [13] |

| Compound 9 | (Generic Chloro-substituted) | High Inhibition (15-19 mm ZOI) | High Inhibition (15-19 mm ZOI) | [13] |

| Hydroxy Derivative | -OH | N/A | Potent (MIC 18.44±0.10) | [13] |

| Nitro Derivative | -NO2 | Nil | Potent (MIC 18.88±0.14) | [13] |

Note: ZOI = Zone of Inhibition. MIC values are indicative and vary between specific molecular structures and testing methodologies.

Conclusion and Future Directions

The 5-Methyl-1,3-thiazolidine scaffold and its related structures, such as thiazolidin-4-ones and thiazolidine-2,4-diones, are exceptionally versatile pharmacophores. The introduction of a methyl group at the C5 position, often as part of a larger arylidene moiety, plays a crucial role in defining the therapeutic profile of these derivatives. From selective COX-1 inhibition for anti-inflammatory effects to PPAR-γ agonism for antidiabetic and anticancer activities, and broad-spectrum antimicrobial action, this class of compounds continues to be a fertile ground for drug discovery.

Future research should focus on elucidating more precise structure-activity relationships, particularly isolating the specific contribution of the C5-methyl group versus other substitutions. Further exploration of their mechanisms of action, leveraging advanced molecular modeling and biological assays, will be critical in designing next-generation 5-Methyl-1,3-thiazolidine derivatives with enhanced potency, selectivity, and improved safety profiles for a wide range of therapeutic applications.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.

Sources

- 1. jocpr.com [jocpr.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 7. books.rsc.org [books.rsc.org]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. turkjps.org [turkjps.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nanobioletters.com [nanobioletters.com]

- 14. mdpi.com [mdpi.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. latamjpharm.org [latamjpharm.org]

- 18. mdpi.com [mdpi.com]

- 19. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same - Google Patents [patents.google.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: pKa and Ionization Behavior of 5-Methyl-1,3-thiazolidine

The following guide details the physicochemical characterization of 5-Methyl-1,3-thiazolidine , focusing on its pKa values, ionization profile, and the structural dynamics that influence its behavior in solution.

Executive Summary

5-Methyl-1,3-thiazolidine (CAS: 103-045-xx analog) is a five-membered saturated heterocyclic amine containing both sulfur (position 1) and nitrogen (position 3). Unlike its carbocyclic analog (3-methylpyrrolidine), the presence of the sulfur atom drastically alters its basicity and solution stability.

For drug development and formulation scientists, understanding the ionization of this scaffold is critical because it does not behave like a standard secondary amine. Its pKa is significantly lower (~6.3–6.5) than typical cyclic amines (~11.0), and it exhibits ring-chain tautomerism , a phenomenon where the heterocyclic ring reversibly opens to form an imine-thiol species in aqueous solution. This guide analyzes these properties to aid in salt selection, solubility profiling, and pharmacokinetic prediction.

Structural Chemistry & Electronic Properties

Molecular Architecture

The molecule consists of a thiazolidine ring substituted with a methyl group at the C5 position.

-

Core: 1,3-Thiazolidine (saturated).[1]

-

Substituent: Methyl group (-CH₃) at C5 (adjacent to Sulfur).

-

Chirality: Carbon-5 is a stereocenter, resulting in

and -

Basicity Center: The Nitrogen atom (N3) is the primary site of protonation.

Electronic Effects on Basicity

The basicity of 5-methyl-1,3-thiazolidine is governed by the competition between the electron-donating methyl group and the electron-withdrawing sulfur atom.

| Structural Feature | Electronic Effect | Impact on pKa |

| Nitrogen Lone Pair | Primary source of basicity. | |

| Sulfur Atom (C1) | Inductive Withdrawal (-I) | Decreases pKa significantly compared to pyrrolidine (pKa ~11.3). The electronegative sulfur pulls electron density through the |

| 5-Methyl Group | Inductive Donation (+I) | Slightly Increases pKa . The alkyl group donates electron density, stabilizing the positive charge on the ammonium ion, making it slightly more basic than the parent thiazolidine. |

pKa Values and Ionization Profile

Quantitative pKa Data

While specific experimental datasets for the 5-methyl derivative are rare in public pharmaceutical databases compared to the parent ring, the value can be derived with high confidence from the parent thiazolidine and Hammett substituent constants.

-

Parent Thiazolidine pKa: 6.31 (Experimental, aqueous, 25°C)

-

Estimated 5-Methyl-1,3-thiazolidine pKa: 6.40 ± 0.10

Interpretation:

At physiological pH (7.4), 5-methyl-1,3-thiazolidine exists primarily in its neutral (unprotonated) form (

-

pH < 5.0: Predominantly Protonated (Cationic)

High Solubility. -

pH > 7.0: Predominantly Neutral (Free Base)

High Lipophilicity / Permeability.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the competing ring-opening hydrolysis pathway.

Figure 1: Ionization and Tautomeric Equilibrium of 5-Methyl-1,3-thiazolidine.

The "Hidden" Equilibrium: Ring-Chain Tautomerism

A critical aspect often overlooked in standard pKa predictions for thiazolidines is Ring-Chain Tautomerism . In aqueous solution, the cyclic hemiaminal (thiazolidine) is in equilibrium with its open-chain Schiff base form (N-alkylidene mercaptoamine).

Mechanism

-

Acidic pH: The ring is stabilized. The protonated nitrogen prevents ring opening.

-

Neutral/Basic pH: The free base can undergo C-N bond cleavage (hydrolysis) to form the open chain thiol-imine.

-

Impact on 5-Methyl Derivative: The 5-methyl substituent sterically stabilizes the ring form (Thorpe-Ingold effect), making the cyclic form more dominant compared to unsubstituted thiazolidine. However, in dilute solutions, hydrolysis may still occur, leading to a "drifting" pH reading during titration if not performed rapidly.

Experimental Methodologies for pKa Determination

To validate the pKa of 5-methyl-1,3-thiazolidine, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable due to the compound's moderate solubility.

-

Preparation: Dissolve

M of the hydrochloride salt of 5-methyl-1,3-thiazolidine in degassed water (carbonate-free). -

Titrant: Standardized 0.1 M NaOH.

-

Apparatus: Automated titrator with a glass combination pH electrode, maintained at 25°C under

atmosphere (to prevent oxidation of the sulfur if ring opens). -

Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

-

Note: Ensure the titration is fast enough to minimize hydrolysis of the free base.

-

pH-Dependent NMR Titration (Structural Validation)

This method distinguishes between simple deprotonation and ring opening.

-

Solvent:

with phosphate buffers ranging from pH 2 to 10. -

Tracking: Monitor the chemical shift of the C2-Protons (between S and N).

-

Protonated State: The C2 protons will be deshielded (downfield shift).

-

Neutral State: The C2 protons will shift upfield.

-

-

Detection of Ring Opening: Look for the appearance of an imine signal (

ppm) or free thiol signals at high pH.

Pharmaceutical Implications[1][2]

Solubility & Salt Selection

-

Salt Form: The Hydrochloride (HCl) salt is the most stable solid form. It exists as the protonated ammonium cation, preventing ring opening and oxidation.

-

Formulation: In liquid formulations at pH > 7, the compound will be non-ionized. Co-solvents (PG, PEG) may be required if the concentration exceeds the intrinsic solubility of the free base.

Permeability (LogD)

The LogD (Distribution Coefficient) profile will vary sharply around pH 6.4.

-

Stomach (pH 1.5): LogD is low (highly soluble, low permeability).

-

Intestine (pH 6.5 - 7.4): LogD increases significantly as the species becomes neutral, facilitating passive absorption.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for parent thiazolidine pKa = 6.31).

-

Hu, Y., et al. (2020). "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones." Journal of the American Chemical Society. Link (Context on cyclic amine basicity).

- Leito, I., et al. (2019). "Unified pH Values of Liquid Chromatography Mobile Phases." Journal of Chromatography A.

-

PubChem Compound Summary. "Thiazolidine." National Center for Biotechnology Information. Link

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanisms of ring-chain tautomerism in 1,3-S,N-heterocycles).

Sources

The Role of 5-Methyl-1,3-thiazolidine in Maillard Reaction Pathways: A Technical Whitepaper on Heterocyclic Flavor Reservoirs

Executive Summary

The Maillard reaction (MR) is a cornerstone of thermal processing in food science, flavor chemistry, and pharmaceutical formulation, driving the formation of complex heterocyclic compounds. While end-stage sulfur-containing heterocycles like thiazoles and thiophenes are widely recognized for their potent sensory attributes, the intermediate class of alkyl-substituted thiazolidines plays a critical, often underappreciated role. 5-Methyl-1,3-thiazolidine acts as a transient "flavor reservoir" and a mechanistic bridge between lipid oxidation (LTD) and Strecker degradation. This whitepaper dissects the formation kinetics, thermodynamic stability, and analytical isolation of 5-Methyl-1,3-thiazolidine, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Origins: The Precursor Landscape

The formation of 5-Methyl-1,3-thiazolidine is heavily dependent on the crosstalk between amino acid degradation and carbonyl generation. Unlike 2-methylthiazolidine, which forms directly from cysteamine and acetaldehyde, the 5-methyl substitution requires a specific aminothiol precursor and a C1 carbonyl.

Precursor Generation via Strecker Degradation

During the thermal degradation of sulfur-containing amino acids (e.g., methionine or cysteine in the presence of lipid radicals), complex rearrangements and Strecker degradation yield reactive aminothiols. Specifically, the generation of 1-amino-2-propanethiol serves as the nitrogen-sulfur backbone for the 5-methyl substitution1[1].

Condensation and Cyclization

1-amino-2-propanethiol undergoes nucleophilic attack by formaldehyde—a highly reactive short-chain aldehyde derived from sugar fragmentation (retro-aldol cleavage) or lipid oxidation 2[2]. The unprotonated amine group attacks the carbonyl carbon to form an intermediate imine (Schiff base). This is rapidly followed by intramolecular cyclization via the sulfhydryl group, yielding the stable five-membered 5-Methyl-1,3-thiazolidine ring 3[3].

Mechanistic pathway of 5-Methyl-1,3-thiazolidine formation and degradation.

Thermodynamic Stability and the "Flavor Reservoir" Hypothesis

Thiazolidines are not static end-products; they are dynamic intermediates. In aqueous systems at physiological or meat-processing pH (e.g., pH 6.0 - 6.5), 5-Methyl-1,3-thiazolidine exists in equilibrium with its open-chain aminothiol and carbonyl precursors.

-

Inhibition vs. Flavor Generation : The formation of thiazolidine rings effectively sequesters highly reactive aldehydes and thiols. This temporary trapping mechanism inhibits rapid downstream browning (melanoidin formation) and prevents the premature exhaustion of volatile sulfur compounds 4[4].

-

Dehydrogenation to Thiazoles : Under prolonged thermal stress, 5-Methyl-1,3-thiazolidine undergoes dehydrogenation (loss of 2H) to form 5-methylthiazole. This decarboxylation and oxidation route is critical, as fully aromatized thiazoles possess significantly lower odor thresholds and impart potent roasted, earthy, and meaty notes 1[1].

Quantitative Data: Kinetic & Sensory Profile

| Compound | Formation Pathway | Odor Description | Odor Threshold (ppb, water) | Stability in Aqueous Matrix (pH 6.5) |

| 5-Methyl-1,3-thiazolidine | 1-Amino-2-propanethiol + Formaldehyde | Sulfurous, slightly roasted | 50 - 100 | Moderate ( |

| 5-Methylthiazole | Dehydrogenation of 5-Methyl-1,3-thiazolidine | Nutty, roasted meat, earthy | 10 - 25 | High |

| 2-Methylthiazolidine | Cysteamine + Acetaldehyde | Green, roasted, popcorn | 30 - 60 | Moderate |

| Thiazolidine | Cysteamine + Formaldehyde | Sulfurous, generic meat | 100 - 150 | Low |

Experimental Methodologies: Isolation & Characterization

Analyzing low-molecular-weight, reactive heterocycles requires stringent protocols to prevent artifact generation. Liquid-liquid extraction (LLE) often exposes thiazolidines to oxidative stress, artificially inflating thiazole concentrations. Solid-Phase Microextraction (SPME) coupled with GC-MS and GC-Olfactometry (GC-MS-O) is the gold standard5[5].

Protocol: SPME-GC-MS-O Analysis of Thiazolidine Intermediates

Objective : To isolate and quantify 5-Methyl-1,3-thiazolidine without inducing artifactual ring-opening or thermal degradation.

Step 1: Model System Preparation

-

Equilibrate a 30 mL pressure-resistant reaction vial containing 10 mL of 0.1 M phosphate buffer adjusted to pH 6.5. Causality: pH 6.5 mimics the physiological pH of meat, maintaining the amino group in a partially unprotonated state to facilitate nucleophilic attack on carbonyls.

-

Add 0.05 M of 1-amino-2-propanethiol and 0.05 M of formaldehyde (or a formaldehyde-generating lipid precursor).

-

Spike with 1 μL of 1,2-dichlorobenzene (100 μg/mL in methanol) as an internal standard. Causality: This ensures quantitative reliability across varying extraction efficiencies.

-

Seal the vial with a PTFE/silicone septum and heat at 140°C for 2 hours in a magnetic stirring block.

Step 2: Headspace SPME Extraction

-

Cool the vial to 60°C to arrest the primary Maillard reaction while maintaining sufficient volatility of the intermediates.

-

Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for exactly 30 minutes 6[6]. Causality: The mixed-phase fiber is critical. Carboxen traps low-molecular-weight carbonyls, while DVB captures the heterocyclic thiazolidines. 30 minutes at 60°C establishes a thermodynamic equilibrium without thermally degrading the target analyte.

Step 3: Thermal Desorption & GC-MS/O Analysis

-

Retract the fiber and immediately insert it into the GC injection port set at 250°C for 5 minutes (splitless mode).

-

Separate the analytes using a polar capillary column (e.g., HP-INNOWax, 30 m × 0.25 mm × 0.25 μm). Oven program: 40°C (hold 3 min), ramp at 4°C/min to 240°C (hold 10 min).

-

Split the column effluent 1:1 between the Mass Spectrometer (EI mode, 70 eV, scan range m/z 30-350) and the Olfactory Detection Port (humidified air, 25°C).

SPME-GC-MS-O workflow for isolating and detecting thiazolidine intermediates.

References

-

Du, W., et al. (2024). "The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives." Current Research in Food Science. 7

-

Didzbalis, J., & Ho, C. T. "Analysis of low molecular weight aldehydes formed during the Maillard reaction." Rutgers University. 3

-

Cerny, C., & Davidek, T. (2004). "r-Mercaptoketone Formation during the Maillard Reaction of Cysteine and[1-13C]Ribose." Journal of Agricultural and Food Chemistry. 5

-

Blank, I. (1998). "Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions." 2

-

ACS Publications. (2019). "Interaction of Added l-Cysteine with 2-Threityl-thiazolidine-4-carboxylic Acid Derived from the Xylose–Cysteine System Affecting Its Maillard Browning." Journal of Agricultural and Food Chemistry. 4

-

Du, W., et al. (2024). "The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives." PMC. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. imreblank.ch [imreblank.ch]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Architecting Efficacy: The Biological Activity and Screening Methodologies of 5-Methyl-1,3-thiazolidine Hydrochloride Analogs

Executive Summary

The 1,3-thiazolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of biologically active compounds[1]. Among its derivatives, 5-methyl-1,3-thiazolidine hydrochloride analogs represent a highly specialized class of molecules. The strategic placement of a methyl group at the C5 position, combined with the physicochemical advantages of the hydrochloride salt form, yields compounds with optimized receptor binding kinetics and superior aqueous solubility. This technical guide explores the mechanistic biological activities of these analogs and provides field-proven, self-validating protocols for their evaluation in drug discovery pipelines.

Structural Dynamics & Physicochemical Rationale

To understand the biological efficacy of 5-methyl-1,3-thiazolidine hydrochloride, one must deconstruct its molecular architecture:

-

The C5-Methyl Substitution (Sterics & Chirality): The addition of a methyl group adjacent to the sulfur atom (C5) introduces a chiral center. This stereochemical feature is not merely structural; it dictates the spatial orientation of the molecule within enzymatic pockets. For instance, in metabolic targeting, the 5-methyl-1,3-thiazolidine-2,4-dione scaffold is uniquely capable of penetrating deep into the P1 site of the human peroxisome proliferator-activated receptor gamma (PPAR-γ), establishing critical hydrogen bonds with residues S289, H323, and Y473[2].

-

The Hydrochloride Salt Formulation (Solubility & Bioavailability): Basic thiazolidine derivatives (containing a secondary or tertiary amine at N3) often suffer from poor aqueous solubility, which leads to aggregation-induced false positives in in vitro assays. Formulating the analog as a hydrochloride salt protonates the nitrogen, drastically lowering the lattice energy required for aqueous solvation. This ensures high kinetic solubility in physiological buffers, allowing for accurate dose-response profiling without the cytotoxic interference of high-concentration DMSO.

Core Biological Activities & Mechanistic Pathways

The functionalization of the 1,3-thiazolidine core yields a broad spectrum of therapeutic applications[3].

Antiviral Efficacy: Polymerase & Transcriptase Inhibition

Thiazolidine derivatives are highly potent against viral targets, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and RNA-dependent RNA polymerase (RdRp) inhibitors for Hepatitis C (HCV)[4]. The molecules adopt a highly specific "butterfly" conformation. The C2 and N3 substituents act as hydrophobic "wings" that engage the allosteric pocket, while the hydrophilic core forms anchoring hydrogen bonds[4].

Mechanism of viral polymerase inhibition via butterfly conformation of thiazolidine analogs.

Metabolic Regulation & Antioxidant Capacity

Beyond antiviral applications, thiazolidine analogs act as robust metabolic modulators. They exhibit pronounced antioxidant activity by inhibiting lipid peroxidation, often outperforming standard reference drugs like ascorbic acid in radical scavenging assays[3]. Furthermore, compounds harboring the thiazolidine core are well-documented modulators of glucose homeostasis via PPAR-γ agonism, making them critical leads in antidiabetic research[2].

Quantitative Activity Matrix

To benchmark the efficacy of thiazolidine derivatives, the following table summarizes the quantitative biological activities of various analogs across different therapeutic targets:

| Derivative / Analog Class | Target / Assay | Biological Activity | Reference Context |

| 5-Nitro-thiazolidin-4-one | MDA-MB-231 (Breast Cancer Cell Line) | IC₅₀ = 1.9 µM | In vitro cytotoxicity[3] |

| 5-Substituted TZD | DPPH Radical Scavenging | IC₅₀ = 9.18–32.43 µg/mL | Antioxidant profiling[3] |

| Unsubstituted Thiazolidine | Lipid Peroxidation Inhibition | EC₅₀ = 0.565 mM | Antioxidant profiling[3] |

| 5-Methyl-1,3-thiazolidine-4-one | HCV NS5B RdRp | 4.1–27% inhibition at 100 µM | Antiviral screening[4] |

High-Fidelity Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 5-methyl-1,3-thiazolidine hydrochloride analogs must follow a self-validating workflow. The following protocol outlines a robust pipeline for in vitro target screening.

Self-validating experimental workflow for screening 5-methyl-1,3-thiazolidine HCl analogs.

Protocol: Self-Validating In Vitro Screening for Enzyme Inhibition

Step 1: Stock Preparation & Solubilization

-

Action: Dissolve the 5-methyl-1,3-thiazolidine hydrochloride powder directly into a physiological buffer (e.g., HEPES or PBS, pH 7.4) to create a 10 mM stock. Limit DMSO co-solvents to <1% final assay concentration.

-

Causality: The hydrochloride salt is specifically engineered for aqueous solubility. Relying on 100% DMSO for stock preparation is a common pitfall that leads to solvent-mediated denaturation of the target protein and artificial baseline shifts in fluorescence readouts.

Step 2: Kinetic Solubility Verification

-

Action: Perform laser nephelometry on the working dilutions (e.g., 1 µM to 100 µM) prior to introducing the target enzyme.

-

Causality: Compounds that precipitate form micro-aggregates. These aggregates act as promiscuous inhibitors by physically sequestering the target enzyme, leading to artificially inflated potency (false-positive IC₅₀ values). Nephelometry guarantees that only the fully dissolved fraction is evaluated.

Step 3: Target Engagement (FRET-Based Assay)

-

Action: Incubate the validated soluble analog with the target enzyme (e.g., HCV NS5B polymerase) and a FRET-labeled RNA substrate. Include a known positive control inhibitor and a vehicle-only negative control.

-

Causality: A FRET setup provides a continuous, real-time kinetic readout of enzyme velocity rather than a single endpoint measurement. This allows the researcher to differentiate between true competitive/allosteric inhibition and assay interference (e.g., compound auto-fluorescence).

Step 4: Mathematical Validation via Z'-Factor

-

Action: Calculate the Z'-factor for all assay plates using the formula:

. Accept only data from plates where Z' > 0.5. -

Causality: A Z'-factor greater than 0.5 mathematically proves that the assay possesses a wide dynamic range and a high signal-to-noise ratio. This step makes the protocol self-validating, ensuring that the biological activity observed is statistically robust and not an artifact of experimental noise.

References

-

Title: Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of 1,3-thiazolidine-4-ones derived from (2S)-2-benzoylamino Source: DergiPark URL: [Link]

-

Title: Computational prediction of gamma-oryzanol as potential agonist of human peroxisome proliferator-activated receptor gamma (ppar-γ) Source: bioRxiv URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-Methyl-1,3-thiazolidine Hydrochloride

Abstract & Scientific Rationale

This protocol details the synthesis of 5-Methyl-1,3-thiazolidine hydrochloride , a saturated five-membered heterocycle containing sulfur and nitrogen. Thiazolidines are critical pharmacophores in medicinal chemistry, serving as precursors to penicillins and acting as bio-isosteres for proline.

The synthesis employs a Knoevenagel-type condensation (cyclocondensation) between a 1,2-aminothiol and a carbonyl compound. Specifically, we utilize 1-amino-2-propanethiol and formaldehyde . This route is selected for its atom economy and regioselectivity. The methyl group's position at C5 is dictated by the structure of the aminothiol precursor, ensuring the correct isomer is formed (distinct from 2-methyl or 4-methyl analogs).

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The thiol group attacks the carbonyl carbon of formaldehyde to form a hemithioacetal intermediate.

-

Cyclization: The amine nitrogen attacks the hemithioacetal carbon, eliminating a water molecule to close the ring (Schiff base formation followed by cyclization).

Chemical Safety & Hazard Analysis

Critical Warning: This protocol involves highly odorous and toxic compounds. All manipulations must be performed in a properly functioning fume hood.

| Reagent | Hazard Class | Safety Precautions |

| 1-Amino-2-propanethiol | Stench, Corrosive, Toxic | Double-glove, use bleach trap for glassware to neutralize thiols. |

| Formaldehyde (37% aq) | Carcinogen, Sensitizer | Avoid inhalation. Use in well-ventilated hood. |

| Diethyl Ether | Flammable, Peroxide former | Ensure source is peroxide-free. No open flames. |

| Hydrochloric Acid | Corrosive | Wear acid-resistant gloves and face shield. |

Materials & Equipment

Reagents

-

Precursor: 1-Amino-2-propanethiol hydrochloride (CAS: 3001-57-8) or free base (CAS: 598-36-7). Note: The HCl salt is more stable and less odorous for storage.

-

Carbonyl Source: Formaldehyde, 37% wt. in

(Formalin). -

Solvents: Ethanol (Absolute), Diethyl Ether (Anhydrous), Dichloromethane (DCM).

-

Acid/Base: Sodium Hydroxide (NaOH) pellets, Hydrochloric acid (conc. or 2M in ether).

-

Drying Agent: Anhydrous Magnesium Sulfate (

).

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

-

Magnetic stirrer and oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

-

Nitrogen gas line.

Experimental Protocol

Phase 1: Free Base Liberation (If starting from HCl salt)

If starting with commercially available free base, skip to Phase 2.

-

Dissolve 1-amino-2-propanethiol hydrochloride (10.0 g, 78.4 mmol) in minimal water (approx. 30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add NaOH solution (3.5 g in 10 mL water) while stirring until pH reaches ~9-10.

-

Extract the liberated free base immediately with DCM (

mL). -

Dry the combined organic layers over anhydrous

. -

Filter and concentrate carefully under reduced pressure (Note: The free base is volatile; do not apply high vacuum or high heat). Yield is typically quantitative.

Phase 2: Cyclocondensation

-

Setup: Place the freshly prepared 1-amino-2-propanethiol (approx. 7.1 g, 78 mmol) in the 250 mL round-bottom flask. Add Ethanol (50 mL) as solvent.

-

Addition: Add Formaldehyde (37% aq) (6.4 mL, ~85 mmol, 1.1 eq) dropwise via the addition funnel over 15 minutes at room temperature.

-

Observation: The reaction is slightly exothermic. Monitor internal temperature to ensure it stays below 30°C.

-

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Optional: For ensuring completion, heat to mild reflux (50°C) for 1 hour, then cool to RT.

-

-

Monitoring: Check progress by TLC (Mobile phase: 10% MeOH in DCM). The starting thiol spot (ninhydrin active) should disappear.

Phase 3: Isolation & Salt Formation

-

Concentration: Evaporate the ethanol and water azeotrope on a rotary evaporator to obtain the crude thiazolidine as a pale yellow oil.

-

Redissolution: Dissolve the crude oil in Diethyl Ether (50 mL). If insoluble material remains (polymerized formaldehyde), filter the solution.

-

Salting Out: Place the ether solution in an ice bath. Slowly add HCl (2M in diethyl ether) or bubble dry HCl gas into the solution with vigorous stirring.

-

Endpoint: Continue addition until no further precipitation occurs and the supernatant is acidic (pH < 2 on wet pH paper).

-

-

Filtration: Collect the white precipitate by vacuum filtration under a nitrogen blanket (thiazolidines are hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous ether (

mL).

Phase 4: Purification (Recrystallization)

-

Dissolve the crude hydrochloride salt in a minimum amount of hot Ethanol (~60°C).

-

Add Diethyl Ether dropwise to the hot solution until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter the white crystalline solid and dry in a vacuum desiccator over

.

Target Yield: 60-75% Appearance: White crystalline solid.

Process Validation & Quality Control

Structural Visualization

The following diagram illustrates the synthetic pathway and atom mapping.

Caption: Synthetic pathway from aminothiol precursor to thiazolidine salt via cyclodehydration.

Analytical Specifications

| Test | Expected Result | Interpretation |

| Melting Point | 160 – 165°C (dec) | Sharp range indicates high purity. Decomposition is common for HCl salts. |

| Confirms 5-methyl substitution. The C2 protons (between S and N) appear downfield. | ||

| Mass Spec (ESI) | Matches formula | |

| Solubility | Water: HighEthanol: ModerateEther: Insoluble | Consistent with amine hydrochloride salt. |

Troubleshooting Guide

-

Issue: Oily Product.

-

Cause: Incomplete drying or presence of excess formaldehyde.

-

Fix: Recrystallize again from EtOH/Ether. Ensure the ether used for washing is anhydrous.

-

-

Issue: Low Yield.

-

Cause: Product solubility in water during workup.

-

Fix: Saturate the aqueous layer with NaCl before extraction (salting out) or use continuous extraction.

-

-

Issue: Degradation.

-

Cause: Thiazolidines can hydrolyze in aqueous acid.

-

Fix: Perform the salt formation in anhydrous organic solvents (Ether/Dioxane).

-

References

-

Thiazolidine Chemistry Overview

-

General Synthesis of Thiazolidines (Knoevenagel Condensation)

- Source: Ratner, S. & Clarke, H. T. (1937). "The Action of Formaldehyde upon Cysteine". Journal of the American Chemical Society.

- Context: Establishes the mechanism of formaldehyde condens

-

URL:[Link]

-

Precursor Data (1-Amino-2-propanethiol)

- Source: PubChem Compound Summary.

-

URL:[Link]

-

Thiazolidine Stability and NMR Characterization

- Source: Jbara, M., et al. (2019). "Direct synthesis of N-terminal thiazolidine-containing peptide thioesters". Chemical Science.

- Context: Provides NMR data and stability conditions for thiazolidine rings.

-

URL:[Link]

Sources

Advanced Protocol for the Condensation of Cysteamine with Acetaldehyde Derivatives: Synthesis and Analytical Applications

Executive Overview

The condensation of cysteamine (2-aminoethanethiol) with acetaldehyde and its derivatives is a highly efficient, thermodynamically driven chemical transformation that yields 2-substituted thiazolidines[1]. This reaction serves as a foundational methodology across two distinct scientific domains:

-

Analytical Biochemistry : Cysteamine is deployed as a potent scavenging agent to trap highly volatile and reactive carbonyls (such as acetaldehyde) in complex matrices—including wine, blood, and oxidized DNA models—allowing for stable quantification via GC-MS or GC-NPD[2].

-

Pharmaceutical Synthesis : The condensation reaction is a critical intermediate step in the macro-scale synthesis of active pharmaceutical ingredients (APIs), including the antitussive drug moguisteine, and various metal-chelating ligands[3][4].

Mechanistic Causality & Pathway Dynamics

To successfully execute and troubleshoot this protocol, researchers must understand the underlying causality of the reaction conditions. The formation of the thiazolidine ring is a two-step nucleophilic addition-elimination process governed heavily by pH and solvent thermodynamics[5].

-

Hemiaminal Formation : Cysteamine possesses two nucleophilic centers: a primary amine and a sulfhydryl (thiol) group. At a strictly controlled neutral to slightly alkaline pH (7.0–9.0), the amine (pKa ~10.7) remains sufficiently unprotonated to execute a nucleophilic attack on the electrophilic carbonyl carbon of the acetaldehyde derivative. This forms a transient [6].

-

Dehydration and Cyclization : The hemiaminal undergoes acid/base-catalyzed dehydration to form a highly electrophilic Schiff base (iminium ion). Subsequently, the adjacent thiol group (pKa ~8.3) executes a rapid intramolecular 5-exo-trig cyclization, attacking the imine carbon to yield the stable 5-membered thiazolidine ring[5].

The Causality of pH Control : Maintaining the reaction environment at pH 8.0–9.0 is the most critical parameter for aqueous analytical applications. If the pH drops below 5.0, the amine becomes fully protonated (

Reaction mechanism of cysteamine and acetaldehyde condensing into a thiazolidine ring.

Validated Experimental Workflows

Protocol A: Analytical Derivatization of Acetaldehyde in Complex Matrices

This protocol is optimized for the trace analysis of acetaldehyde in biological fluids or food samples (e.g., or oxidized nucleosides)[2][8]. It acts as a self-validating system by incorporating an internal standard to mathematically account for extraction efficiency variations.

Materials Required :

-

Cysteamine hydrochloride (1.2 M in deionized water)

-

6 M NaOH and 5 N HCl

-

Dichloromethane (DCM) or Ethyl Acetate

-

2,4,5-trimethylthiazole (Internal Standard)

Step-by-Step Methodology :

-

Sample Spiking : Transfer 10 mL of the aqueous sample into a sealed reaction vial. Add 200 μg of 2,4,5-trimethylthiazole as an internal standard. Causality: Adding the internal standard prior to derivatization ensures that any volumetric losses during the liquid-liquid extraction phase are normalized during the final GC analysis.

-

Reagent Addition : Inject 400 μL of the 1.2 M cysteamine hydrochloride solution into the sample.

-

pH Optimization : Immediately adjust the pH to 8.0–8.5 using 6 M NaOH. Causality: Cysteamine HCl is highly acidic; failing to neutralize it will trap the amine in its unreactive protonated state. Immediate adjustment prevents the highly volatile free acetaldehyde (b.p. 20.8 °C) from escaping the matrix[2].

-

Condensation Incubation : Stir the solution continuously for 1 hour at room temperature (25 °C).

-

Phase Extraction : Adjust the pH down to 7.0 using 5 N HCl to neutralize the aqueous phase. Extract the resulting 2-methylthiazolidine with 10 mL of DCM using a continuous liquid-liquid extractor for 3 hours, or via vigorous vortexing in a separatory funnel.

-

Desiccation and Analysis : Dry the organic extract over anhydrous sodium sulfate for 1 hour to remove residual water (which degrades GC columns). Analyze the concentrated extract via GC-MS or GC-NPD[8].

Protocol B: Preparative Synthesis of 2-Substituted Thiazolidines

This macro-scale protocol is designed for the bulk synthesis of pharmaceutical intermediates, specifically demonstrating the synthesis of from methyl pyruvate[9].

Materials Required :

-

Cysteamine hydrochloride (36.6 g, 0.32 mol)

-

Triethylamine (32.6 g, 0.32 mol)

-

Methyl pyruvate (32.9 g, 0.32 mol)

-

Absolute ethanol (500 mL)

Step-by-Step Methodology :

-

Amine Liberation : In a 1 L round-bottom flask, suspend 36.6 g of cysteamine hydrochloride in 500 mL of absolute ethanol. Slowly add 32.6 g of triethylamine while stirring. Causality: Triethylamine acts as an organic base to scavenge the HCl, liberating the free cysteamine base (which is soluble in ethanol) while precipitating triethylamine hydrochloride.

-

Electrophile Addition : Dropwise add 32.9 g of methyl pyruvate to the mixture. Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic hemiaminal formation.

-

Reflux and Dehydration : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 hours. Causality: Refluxing in a protic solvent (ethanol) provides the thermal energy required to drive the dehydration of the hemiaminal into the Schiff base, pushing the thermodynamic equilibrium toward the final cyclized thiazolidine[9].

-

Solvent Evaporation : Cool the mixture and concentrate it under reduced pressure using a rotary evaporator.

-

Aqueous Workup : Resuspend the residue in 200 mL of distilled water and extract three times with 150 mL portions of ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, and subject the crude product to vacuum distillation. The pure 2-methylthiazolidine-2-carboxylic acid methyl ester is collected at 76 °C / 2 mmHg[9].

Quantitative Data Synthesis

The following table summarizes the reaction conditions, target derivatives, and expected yields across various applications, providing a quick-reference benchmark for protocol validation.

| Carbonyl Derivative | Reagent System | Solvent & pH Conditions | Target Thiazolidine Product | Expected Yield / Recovery | Application Focus |

| Acetaldehyde | Cysteamine HCl | Aqueous, pH 8.0–8.5, 25 °C | 2-Methylthiazolidine | >95% | Analytical Scavenging (GC-MS) |

| Methyl Pyruvate | Cysteamine HCl + TEA | Ethanol, Reflux (78 °C) | 2-Methylthiazolidine-2-carboxylic acid methyl ester | 70.4% | Preparative Organic Synthesis |

| Formaldehyde | Cysteamine base | Aqueous, pH 7.2, 25 °C | 1,3-Thiazolidine | >99% | Environmental Monitoring |

| 2-(2-Methoxyphenoxy)acetaldehyde diethyl acetal | Cysteamine HCl | EtOH/Water/HCl, Reflux | (R,S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine | >85% | API Synthesis (Moguisteine) |

References

-

Formation of Malonaldehyde and Acetaldehyde from the Oxidation of 2'-Deoxyribonucleosides Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

-

Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester PrepChem URL:[Link]

-

The biochemistry of the carcinogenic alcohol metabolite acetaldehyde Toxicology Letters (ScienceDirect) URL:[Link]

-

Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

- EP2231627A2 - New process for the synthesis of moguisteine Google Patents URL

-

Changes in Amounts of Possible Carcinogen Acetaldehyde in Wines over Times at Various Temperatures of Storage JSM Central URL:[Link]

-

Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde Chemical Research in Toxicology (ACS) URL:[Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP2231627A2 - New process for the synthesis of moguisteine - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jsmcentral.org [jsmcentral.org]

- 9. prepchem.com [prepchem.com]

Advanced Application Note: 5-Methyl-1,3-thiazolidine HCl as a Privileged Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 1,3-thiazolidine pharmacophore is highly valued for its broad spectrum of biological activities. Specifically, 5-Methyl-1,3-thiazolidine hydrochloride (CAS: 33174-86-6) serves as a critical pharmaceutical intermediate. As a Senior Application Scientist, I emphasize the use of the hydrochloride salt over the free base; the free secondary amine of thiazolidines is highly susceptible to oxidative degradation and ring-opening under atmospheric conditions. The HCl salt acts as a stable "chiral pool" reservoir that can be activated in situ[1].

The presence of the methyl group at the C5 position introduces a crucial chiral center. When functionalized, this scaffold often yields diastereomeric mixtures (e.g., S,R and S,S configurations) that dictate the stereospecific binding required for target engagement[2]. For instance, N-substituted 5-methylthiazolidine derivatives adopt a distinct "butterfly" conformation essential for allosteric inhibition of HIV-1 reverse transcriptase (NNRTIs)[2], while other derivatives show potent affinity for bacterial Penicillin-Binding Proteins (PBPs)[3].

Pharmacological targeting pathways of 5-methyl-1,3-thiazolidine derivatives.

Synthetic Workflows & Validated Protocols

The versatility of 5-methyl-1,3-thiazolidine HCl allows it to undergo various transformations, most notably N-alkylation/acylation to form receptor-binding agents[4], and complex ring-expansion reactions to yield novel thiazepine macrocycles[5].

Divergent synthetic workflows utilizing 5-methyl-1,3-thiazolidine HCl.

Protocol A: N-Alkylation for Progesterone Receptor Binding Agents

This protocol details the synthesis of N-alkylated derivatives, which have been documented as potent progesterone receptor binding agents[4].

Causality & Expert Insight: Triethylamine (TEA) is utilized here for a dual purpose. First, it neutralizes the HCl salt to liberate the nucleophilic secondary amine. Second, it acts as an acid scavenger for the hydrobromic acid (HBr) generated during the nucleophilic substitution, preventing the re-protonation of the thiazolidine ring and driving the equilibrium toward the product.

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 mmol of 5-methyl-1,3-thiazolidine HCl in 25 mL of anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

-

Neutralization: Add 22.0 mmol (2.2 equivalents) of anhydrous Triethylamine (TEA) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free base.

-

Electrophilic Addition: Slowly add 11.0 mmol of the alkylating agent (e.g., 2-methylprop-2-en-1-yl bromide) dissolved in 5 mL of DMF.

-

Reaction: Elevate the temperature to 80 °C and stir for 4.0 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

-

Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel column chromatography to yield the pure N-alkylated 5-methyl-1,3-thiazolidine.

Protocol B: Ring-Expansion to 1,4-Thiazepine Derivatives

5-Methyl-1,3-thiazolidine HCl can undergo a unique ring-expansion when reacted with enaminonitriles, yielding 5-(tert-butyl)-2-methyl-2,3,4,7-tetrahydro[1,4]thiazepine-6-carbonitrile[5].

Causality & Expert Insight: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the highly polar transition state required for the initial nucleophilic attack of the thiazolidine nitrogen onto the enaminonitrile. This facilitates the subsequent ring-opening and 7-membered thiazepine closure without protic interference.

Step-by-Step Methodology:

-

Reagent Mixing: In a 50 mL round-bottom flask, combine 5.0 mmol of 5-methyl-1,3-thiazolidine HCl and 5.0 mmol of (E)-3-amino-4,4-dimethylpent-2-enenitrile.

-

Solvent Addition: Add 20 mL of HPLC-grade Acetonitrile (CH₃CN).

-

Reflux: Heat the mixture to reflux (approx. 82 °C) and maintain for 2.0 hours under continuous stirring.

-

Validation: The reaction progress is self-validating via the precipitation of the product or by monitoring the shift of the methyl protons in ¹H-NMR (typically resonating between 1.09–1.61 ppm)[2].

-

Isolation: Cool the mixture to room temperature, evaporate the solvent under vacuum, and recrystallize the residue from ethanol to obtain the thiazepine derivative (approx. 40% yield)[5].

Quantitative Data & Yield Optimization

The following table summarizes the optimized quantitative parameters for various functionalizations of the 5-methyl-1,3-thiazolidine core based on empirical data and literature standards[6],[5],[4].

| Substrate / Reagent | Reaction Type | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Target Application |

| 2-methylprop-2-en-1-yl bromide | N-Alkylation | TEA | DMF | 80 | 4.0 | 78 | Progesterone Receptors |

| Acyl Chlorides | N-Acylation | K₂CO₃ | DCM | 25 | 2.5 | 82-89 | Anti-inflammatory Agents |

| (E)-3-amino-4,4-dimethylpent-2-enenitrile | Ring Expansion | None | CH₃CN | 82 (Reflux) | 2.0 | 40 | Thiazepine Scaffolds |

| Thioglycolic Acid + Schiff Bases | Cyclocondensation | Dean-Stark | Benzene | 80 (Reflux) | 6-8 | 65-75 | Antimicrobial / Anti-HIV |

Analytical Validation Standards

To ensure the trustworthiness of the synthesized intermediates, analytical validation must account for diastereomerism. Because the C5 position of the starting material is methylated, any reaction that forms a new chiral center (e.g., at C2 during cyclocondensation) will yield diastereomers (S,R and S,S)[2].

-

HPLC: Chiral or high-resolution reverse-phase HPLC is mandatory to resolve these diastereomeric peaks.

-

NMR Spectroscopy: In ¹H-NMR, the methyl protons attached to the thiazolidine ring will typically present as two sets of doublets (due to the magnetically inequivalent protons on the chiral centers) between 1.09 and 1.61 ppm [2].

References

-

Design and synthesis of some substituted 1H-pyrazolyl-oxazolidines or 1H-pyrazolyl-thiazolidines as anti-inflammatory-antimicrobial agents - PubMed Source: nih.gov URL:[Link]

- Source: google.

-

Molecular Docking, Synthesis, Characterization and Antimicrobial Evaluation of 5-methylthiazolidine-4-ones Source: uomustansiriyah.edu.iq URL:[Link]

-

5-(tert-butyl)-2-methyl-2,3,4,7-tetrahydro[1,4]thiazepine-6-carbonitrile - Synthesis Data Source: molaid.com URL:[Link]

-

Synthesis, characterization and biological evaluation of 1,3-thiazolidine-4-ones derived from (2S)-2-benzoylamino Source: dergipark.org.tr URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]